molecular formula C12H9ClO2 B6380699 2-Chloro-4-(2-hydroxyphenyl)phenol, 95% CAS No. 522629-58-9

2-Chloro-4-(2-hydroxyphenyl)phenol, 95%

Cat. No. B6380699
CAS RN: 522629-58-9
M. Wt: 220.65 g/mol
InChI Key: OHAWPRBNKNEOEB-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-hydroxyphenyl)phenol, 95% (also known as 2-Chloro-4-hydroxyacetophenone, 95%) is an organic compound that has been widely used in the scientific community for a variety of purposes. It is a colorless, crystalline solid with a melting point of 155-157°C and a boiling point of 252°C. The molecular formula of 2-Chloro-4-(2-hydroxyphenyl)phenol, 95% is C8H7ClO2 and its molecular weight is 166.58 g/mol. It is easily soluble in water and is stable under normal conditions.

Mechanism of Action

2-Chloro-4-(2-hydroxyphenyl)phenol, 95% is an active ingredient in many pharmaceuticals and agrochemicals. Its mechanism of action is not completely understood, but it has been hypothesized that it may act as a proton donor and/or a radical scavenger. It is also thought to interact with enzymes and other proteins, and to interfere with the synthesis of certain enzymes.
Biochemical and Physiological Effects
2-Chloro-4-(2-hydroxyphenyl)phenol, 95% has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, as well as to have an anti-inflammatory effect on the skin. In addition, it has been found to have a cytotoxic effect on certain cancer cells, and to increase the production of certain hormones.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(2-hydroxyphenyl)phenol, 95% has a number of advantages and limitations when used in laboratory experiments. One of its main advantages is that it is relatively stable and easy to handle in the laboratory. Additionally, it is soluble in water and other organic solvents, making it easy to use in a variety of experiments. However, it can be toxic if inhaled or ingested, and should be handled with caution.

Future Directions

The future of 2-Chloro-4-(2-hydroxyphenyl)phenol, 95% is promising, and there are a number of potential future directions for its use. One possible direction is in the development of new pharmaceuticals and agrochemicals. Additionally, it could be used in the synthesis of new polymers and other organic compounds. Finally, it could be used in the development of more efficient and cost-effective methods of synthesis.

Synthesis Methods

2-Chloro-4-(2-hydroxyphenyl)phenol, 95% can be synthesized using a variety of methods. The most common method is the reaction of 2-chloro-4-hydroxyacetophenone with a strong base such as sodium hydroxide or potassium hydroxide in an aqueous solution. This reaction produces the desired 2-chloro-4-(2-hydroxyphenyl)phenol, 95% as a white solid. Other methods of synthesis include the reaction of phenol with chlorine in the presence of a base, the oxidation of 2-chloro-4-hydroxyacetophenone with a strong oxidizing agent such as potassium permanganate, and the reaction of 2-chloro-4-hydroxyacetophenone with an acid such as sulfuric acid.

Scientific Research Applications

2-Chloro-4-(2-hydroxyphenyl)phenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals, including antimalarial drugs, antibiotics, and anti-inflammatory drugs. It is also used in the synthesis of agrochemicals, dyes, and other organic compounds. In addition, it is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a starting material for the synthesis of other compounds.

properties

IUPAC Name

2-chloro-4-(2-hydroxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c13-10-7-8(5-6-12(10)15)9-3-1-2-4-11(9)14/h1-7,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAWPRBNKNEOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685835
Record name 3'-Chloro[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(2-hydroxyphenyl)phenol

CAS RN

522629-58-9
Record name 3'-Chloro[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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